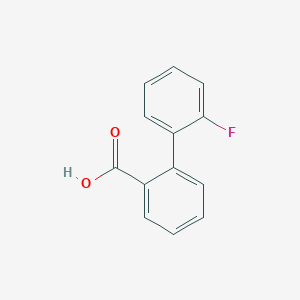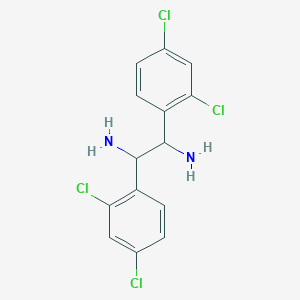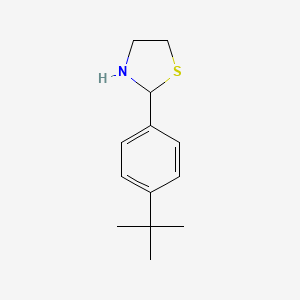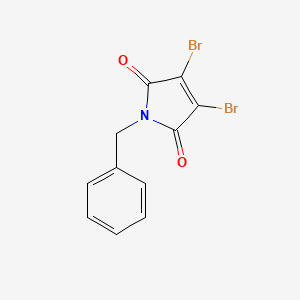
N-Benzyl-2,3-dibromomaleimide
Übersicht
Beschreibung
N-Benzyl-2,3-dibromomaleimide is a chemical compound that is part of a broader class of maleimides, which are known for their utility in various synthetic applications. Maleimides, in general, are used as intermediates in organic synthesis and have significance in biological and chemical research due to their reactivity and ability to form polymers.
Synthesis Analysis
The synthesis of N-Benzyl-2,3-dibromomaleimide derivatives can be achieved through various methods. For instance, the dehydration of N-benzyloxy and N-hydroxymaleamic acids leads to the formation of N-benzyloxymaleimide, which can be further converted to maleimide derivatives through the addition of hydrogen bromide followed by isomerization and dehydrobromination . Additionally, maleimides can undergo nucleophilic substitution reactions to yield substituted products, which can be further manipulated to create complex structures such as pyrroloquinoxaline diones .
Molecular Structure Analysis
The molecular structure of N-Benzyl-2,3-dibromomaleimide and its derivatives has been studied using various spectroscopic techniques. For example, the structural and vibrational analyses of N-benzylmaleimide (NBM) have been conducted, revealing information about the stability of its conformers and dimeric forms . Furthermore, the molecular structure of related compounds, such as N-phenylmaleimide, has been investigated, providing insights into the dihedral angles between the planes of the benzene and imide rings .
Chemical Reactions Analysis
N-Benzyl-2,3-dibromomaleimide and its derivatives participate in a variety of chemical reactions. They can be used as photoinitiators for free-radical polymerization and have been shown to be efficient in bioconjugation reactions, particularly in the insertion into peptidic disulfide bonds while maintaining peptide conformation . The reactivity of these compounds is also evident in radical copolymerization processes, where they can affect the electron spin resonance (ESR) spectrum of propagating polymer radicals .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Benzyl-2,3-dibromomaleimide derivatives have been extensively studied. Vibrational spectroscopy, including FT-IR and FT-Raman, as well as NMR spectroscopy, have been used to investigate the properties of these compounds. The experimental and theoretical vibrational spectra and chemical shifts of 2,3-dibromo-N-methylmaleimide, a related compound, have been studied, providing detailed information on the frequencies and structural parameters . These studies contribute to a deeper understanding of the physical and chemical behavior of maleimide derivatives.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Bisindolyl Maleimides and Indolylmaleimide Derivatives
- Application Summary: N-Benzyl-2,3-dibromomaleimide is used in the synthesis of bisindolyl maleimides (BIMs) and indolylmaleimide derivatives . These compounds have unique biological activities and have stimulated great interest in medicinal chemistry programs .
- Methods of Application: The compound is coupled with indole magnesium bromide in tetrahydrofuran (THF) to form the BIM intermediate .
- Results or Outcomes: The synthetic endeavors within this class of compounds have led to the development of both remarkably potent and selective protein kinase inhibitors .
2. Synthesis of Conjugated Polymers
- Application Summary: N-Benzyl-2,3-dibromomaleimide is used in the synthesis of conjugated polymers . These polymers are particularly interesting in the field of electro-optic materials because of their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence .
- Methods of Application: The compound is used in coupling polymerizations with palladium or nickel catalysts .
- Results or Outcomes: The resulting polymers exhibited a higher thermal stability than the monomer and showed strong photoluminescence from yellow to light blue colors in tetrahydrofuran .
3. Synthesis of Maleimide-Based Dyes
- Application Summary: N-Benzyl-2,3-dibromomaleimide is used in the synthesis of maleimide-based dyes . These dyes can be employed in fluorescence quenching .
- Results or Outcomes: The resulting dyes can be used in fluorescence quenching .
4. Synthesis of 2-bromo-3-(1 H -indol-3-yl)maleimide
- Application Summary: N-Benzyl-2,3-dibromomaleimide is used in the synthesis of 2-bromo-3-(1 H -indol-3-yl)maleimide .
- Methods of Application: The compound is reacted with indolyl magnesium bromide in tetrahydrofuran .
5. Synthesis of 2-dibromo-3-propylsulfanyl-maleimide
- Application Summary: N-Benzyl-2,3-dibromomaleimide is used in the synthesis of 2-dibromo-3-propylsulfanyl-maleimide .
- Methods of Application: The compound is reacted with propanethiol and sodium acetate in methanol .
6. Synthesis of Maleimide-Based Dyes
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-benzyl-3,4-dibromopyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO2/c12-8-9(13)11(16)14(10(8)15)6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZYLZHRCCNTQCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392657 | |
| Record name | N-Benzyl-2,3-dibromomaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2,3-dibromomaleimide | |
CAS RN |
91026-00-5 | |
| Record name | N-Benzyl-2,3-dibromomaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Benzyl-2,3-dibromomaleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

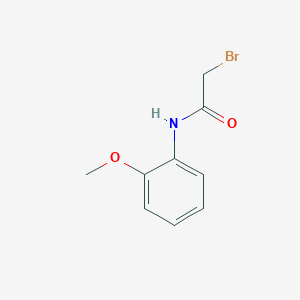
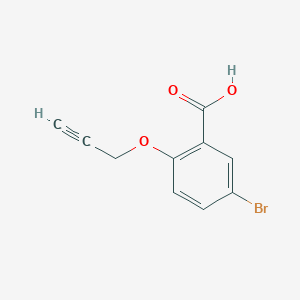
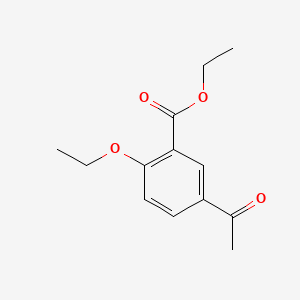
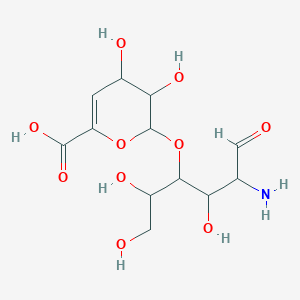
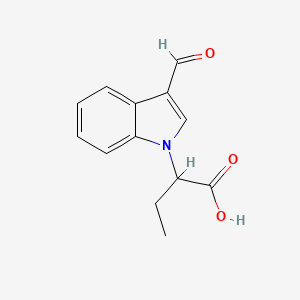
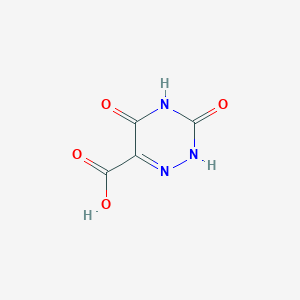
![1-[7-(Diethylamino)-3-coumarinylcarbonyl]imidazole](/img/structure/B1335862.png)
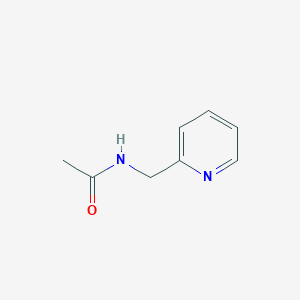
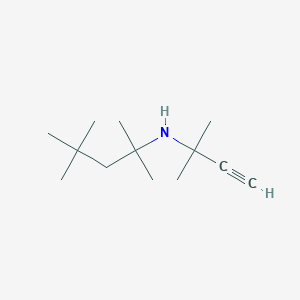
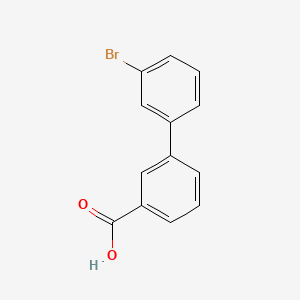
![[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl Acetate](/img/structure/B1335877.png)
